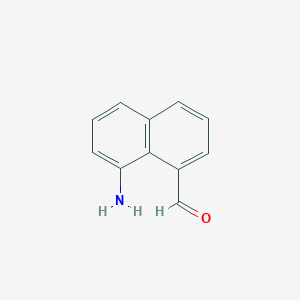

1-Aminonaphthalene-8-carboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

8-aminonaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H,12H2 |

InChI Key |

MDRJCMZWDZFBGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminonaphthalene 8 Carboxaldehyde and Its Structural Congeners

Established Reaction Pathways for Aminonaphthalenecarboxaldehyde Core Construction

The construction of the aminonaphthalenecarboxaldehyde framework has traditionally relied on multi-step syntheses starting from readily available naphthalene (B1677914) precursors. These methods involve the sequential introduction and manipulation of the amino and formyl functionalities.

Synthesis from Substituted Naphthalene Precursors

A common strategy involves the use of pre-functionalized naphthalenes, where one of the desired groups or a precursor is already in place.

1-Naphthylamine (B1663977) serves as a logical starting point for the synthesis of 1-aminonaphthalene-8-carboxaldehyde. rsc.orgnih.gov One potential route involves the direct formylation of 1-naphthylamine. However, controlling the regioselectivity to favor the sterically hindered 8-position over the more accessible 4-position is a significant challenge. Classical formylation methods like the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions are often employed for introducing aldehyde groups onto aromatic rings. ijpcbs.comwikipedia.orgwikipedia.orgmychemblog.comecu.edunrochemistry.comwikipedia.orgresearchgate.netlscollege.ac.inyoutube.com The Vilsmeier-Haack reaction, which utilizes a substituted formamide (B127407) and phosphorus oxychloride, is effective for formylating electron-rich arenes. ijpcbs.comwikipedia.orgresearchgate.netorganic-chemistry.org The Reimer-Tiemann reaction employs chloroform (B151607) in a basic medium to formylate phenols and other hydroxy-aromatic compounds, including naphthols. wikipedia.orgmychemblog.comnrochemistry.comlscollege.ac.in The Duff reaction uses hexamine as the formyl source for the ortho-formylation of phenols. wikipedia.orgecu.eduyoutube.comnih.gov

To achieve formylation at the 8-position of 1-naphthylamine, protection of the amino group, for instance by acetylation to form N-acetyl-1-naphthylamine, may be necessary to direct the electrophilic substitution. Subsequent deprotection would then yield the desired product. Another approach involves the nitration of 1-naphthylamine, which can yield a mixture of isomers, including the 8-nitro-1-naphthylamine. nih.gov This nitro derivative can then be converted to the target aldehyde through a series of steps.

Cyanonaphthalene derivatives represent another important class of precursors for aminonaphthalenecarboxaldehydes. The cyano group can be readily converted to a formyl group through reduction. For instance, the synthesis of 1-aminonaphthalene-8-carboxylic acid has been achieved from 8-cyanonaphthalene-1-sulfonic acid. google.com This suggests that a similar precursor, 1-amino-8-cyanonaphthalene (B15071738), could be a viable intermediate. The synthesis of this intermediate could potentially be achieved through the amination of a halo-substituted naphthalenecarbonitrile or the cyanation of a halo-substituted naphthylamine. Once obtained, the 1-amino-8-cyanonaphthalene could be reduced to this compound using reagents such as diisobutylaluminium hydride (DIBAL-H), which are known to reduce nitriles to aldehydes. docbrown.info

A patent from 1927 describes the manufacturing of 1-aminonaphthalene-8-carboxylic acid by treating a salt of 8-cyannaphthalene-1-sulfonic acid with an alkaline agent at elevated temperatures. google.com This highlights the industrial relevance of cyanonaphthalene precursors in accessing peri-substituted naphthalenes.

| Starting Material | Key Transformation | Product | Reference |

| 8-Cyanonaphthalene-1-sulfonic acid salt | Alkaline hydrolysis | 1-Aminonaphthalene-8-carboxylic acid | google.com |

The synthesis of the structural isomer, 1-aminonaphthalene-2-carboxaldehyde, provides insights into potential synthetic strategies. One documented method involves the reduction of 1-nitronaphthalene-2-carboxaldehyde. This nitro-aldehyde precursor can be synthesized through the nitration of 2-naphthaldehyde. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as iron in acidic media, to yield the final product. This approach underscores the utility of a nitro-to-amino conversion as a key step in the synthesis of aminonaphthalenecarboxaldehydes.

Advanced Synthetic Strategies and Catalytic Approaches

More contemporary synthetic efforts have focused on developing more efficient and atom-economical methods, often employing catalysis. These advanced strategies aim to overcome the limitations of classical multi-step syntheses, such as low yields and the generation of significant waste.

Catalytic methods for the direct amination of naphthalene have been reported, offering a more direct route to naphthylamine derivatives. researchgate.net For example, a one-step catalytic amination of naphthalene to 1-naphthylamine has been achieved with high yield using vanadium catalysts. researchgate.net Such methods, if adaptable to substituted naphthalenes, could streamline the synthesis of precursors for this compound.

Furthermore, palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of highly substituted naphthalenes. acs.org These reactions could potentially be employed to construct the 1,8-disubstituted naphthalene core by coupling appropriate precursors. For instance, a palladium-catalyzed annulation of internal alkynes has been shown to produce a variety of substituted naphthalenes in excellent yields. acs.org

The unique reactivity of 1,8-disubstituted naphthalenes, driven by the relief of steric strain, can also be exploited in their synthesis. For example, the reduction of an 8-nitro group in a 1,8-disubstituted naphthalene can lead to intramolecular cyclization, a phenomenon that highlights the proximity and reactivity of the peri substituents. nih.gov Understanding and harnessing this inherent reactivity is key to designing novel and efficient synthetic routes to compounds like this compound.

Metal-Catalyzed Cross-Coupling Reactions in Naphthalenecarbaldehyde Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been applied to the synthesis of naphthalenecarbaldehydes. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium.

One prominent example is the formylation of bromonaphthalenes. In a documented synthesis of 1-naphthaldehyde, 1-bromonaphthalene (B1665260) is reacted with a mixture of carbon monoxide and hydrogen under high pressure. prepchem.com This reaction is efficiently catalyzed by a palladium complex, specifically bis(triphenylphosphine)palladium(II) bromide, in the presence of a base like tri-n-butylamine. prepchem.com This process, known as hydroformylation, directly introduces the aldehyde group onto the naphthalene ring.

The Rosenmund reduction offers another metal-catalyzed route, starting from a naphthaloyl chloride. For instance, β-naphthaldehyde can be prepared from β-naphthoyl chloride using a palladium on barium sulfate (B86663) catalyst. orgsyn.org This catalytic system is poisoned, typically with a sulfur-quinoline mixture, to prevent the over-reduction of the resulting aldehyde to an alcohol. orgsyn.org

While direct C-H activation and subsequent formylation of naphthalenes is a growing field, established methods often rely on these couplings of pre-functionalized starting materials. The conditions for the palladium-catalyzed formylation of 1-bromonaphthalene are summarized in the table below.

Table 1: Palladium-Catalyzed Synthesis of 1-Naphthaldehyde

| Reactant | Catalyst | Reagents | Temperature | Pressure | Yield | Reference |

|---|

Regioselective Functionalization Techniques for Aminonaphthalene Derivatives

Achieving regioselectivity—the control of where functional groups are placed on the naphthalene ring—is a significant challenge in the synthesis of polysubstituted naphthalenes. orgsyn.org The inherent reactivity of the naphthalene core can lead to mixtures of isomers in traditional electrophilic aromatic substitution reactions. orgsyn.org Modern synthetic methods often employ directing groups to guide the reaction to a specific position.

A notable example of regioselective functionalization is the silver(I)-catalyzed C4–H amination of 1-naphthylamine derivatives. dntb.gov.ua In this method, a picolinamide (B142947) group, installed on the amino group of 1-naphthylamine, acts as a bidentate directing group. dntb.gov.ua This directing group coordinates to the silver(I) catalyst, positioning it to facilitate the amination at the C4 position with high selectivity. dntb.gov.ua The reaction proceeds smoothly at room temperature without the need for a base or an external oxidant. dntb.gov.ua

The synthesis of 1-naphthylamine-8-sulfonic acid also demonstrates regioselective functionalization. google.com Naphthalene is first sulfonated to yield 1-naphthalenesulfonic acid. google.com Subsequent nitration with a mixed acid of nitric and sulfuric acid selectively introduces a nitro group at the 8-position to give 1-sulfonic acid-8-nitronaphthalene. google.com The regioselectivity is controlled by the reaction conditions and the directing effect of the existing sulfonate group. Finally, reduction of the nitro group yields the target 1-naphthylamine-8-sulfonic acid. google.com

Table 2: Examples of Regioselective Functionalization of Naphthalene Derivatives

| Starting Material | Reaction | Reagents/Catalyst | Position Functionalized | Product | Reference |

|---|---|---|---|---|---|

| 1-Naphthylamine Derivative | C-H Amination | Ag(I), Azodicarboxylate | C4 | 4-Aminated 1-naphthylamine derivative | dntb.gov.ua |

Novel Transformations Employing Amine or Aldehyde Precursors

The synthesis of this compound can be envisioned through the transformation of suitable precursors containing the amino or aldehyde functionalities, or their latent equivalents. A key precursor to the target molecule is 1-aminonaphthalene-8-carboxylic acid. google.comchemicalbook.com A patented process describes the manufacture of this acid from the sodium salt of 8-cyannaphthalene-1-sulfonic acid. google.com This transformation is achieved by heating the starting material with a caustic alkali, such as caustic potash, at elevated temperatures between 100°C and 200°C, which hydrolyzes the cyano group to a carboxylic acid and displaces the sulfonic acid group. google.com

The conversion of a nitro group to an amino group in the presence of an aldehyde is another important transformation. For the structural isomer, 1-aminonaphthalene-2-carboxaldehyde, a common synthetic route involves the reduction of 1-nitronaphthalene-2-carboxaldehyde. This reduction can be carried out using iron powder in the presence of hydrochloric acid, a method that selectively reduces the nitro group while leaving the aldehyde group intact.

The final and crucial step to obtain this compound from its carboxylic acid precursor involves the partial reduction of the carboxylic acid. This is a challenging transformation, as powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid all the way to a primary alcohol. chemistrysteps.comsavemyexams.comlibretexts.org To stop the reduction at the aldehyde stage, several strategies can be employed:

Conversion to a more reactive derivative: The carboxylic acid can be converted to an acid chloride, which can then be reduced to an aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Use of specific reducing agents: Diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes, often at low temperatures like -78°C to prevent over-reduction. libretexts.org A one-pot reduction of carboxylic acids to aldehydes using DIBAL and trimethylsilyl (B98337) chloride (TMSCl) has also been reported. chemistrysteps.com

Two-step reduction/oxidation: The carboxylic acid can be fully reduced to the primary alcohol with LiAlH₄, and then the resulting alcohol can be carefully oxidized back to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). savemyexams.com

These methods provide plausible pathways to synthesize this compound from readily accessible precursors.

Table 3: Precursor Transformations for Aminonaphthaldehyde Synthesis

| Precursor | Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| 8-Cyannaphthalene-1-sulfonic acid | Hydrolysis | Caustic Potash, Heat | 1-Aminonaphthalene-8-carboxylic acid | google.com |

| 1-Nitronaphthalene-2-carboxaldehyde | Nitro Reduction | Fe, HCl | 1-Aminonaphthalene-2-carboxaldehyde | |

| Carboxylic Acid | Reduction to Aldehyde (via Acid Chloride) | 1. (COCl)₂ 2. LiAlH(Ot-Bu)₃ | Aldehyde | libretexts.org |

Reactivity Profiles and Mechanistic Elucidation of 1 Aminonaphthalene 8 Carboxaldehyde

Reactions at the Amino Functionality

The amino group at the C-1 position of 1-aminonaphthalene-8-carboxaldehyde is a primary aromatic amine, and as such, it exhibits characteristic nucleophilic properties. Its reactivity is, however, significantly influenced by the adjacent carboxaldehyde group at the C-8 position.

The reaction of a primary amine with an aldehyde or ketone to form a Schiff base, or imine, is a fundamental transformation in organic chemistry. researchgate.netnih.goveurekaselect.com This condensation reaction is typically reversible and can be catalyzed by either acid or base. researchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. nih.gov

In the case of this compound, the amino group can react with external aldehydes or ketones to form the corresponding Schiff base derivatives. These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol. Schiff bases derived from aromatic aldehydes tend to be more stable due to conjugation. researchgate.net

The formation of Schiff bases from this compound is a versatile method for introducing a wide range of substituents, thereby modifying the chemical and physical properties of the parent molecule. These imine derivatives can serve as ligands for the formation of metal complexes.

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Substituted Benzaldehyde | N-((8-formylnaphthalen-1-yl)methylene)aniline derivative | Ethanol, reflux |

This table represents expected products from typical Schiff base condensation reactions.

The proximate positioning of the amino and carboxaldehyde groups in this compound provides an ideal scaffold for intramolecular cyclization reactions, leading to the formation of N-heterocyclic compounds. A prominent example is the synthesis of perimidines. Perimidines are typically synthesized through the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds, including aldehydes and carboxylic acids. researchgate.netnih.gov

While most literature describes the synthesis of perimidines from 1,8-diaminonaphthalene, the structure of this compound allows for analogous cyclization pathways. For instance, reaction with a primary amine would first form a Schiff base at the aldehyde position, which could then be followed by an intramolecular cyclization involving the original amino group to form a dihydropiperimidine ring system. Subsequent oxidation would lead to the aromatic perimidine.

Furthermore, reactions with reagents that can interact with both the amino and aldehyde groups can lead to the formation of other fused heterocyclic systems. For example, the reaction of N-cinnamoyl-1-naphthylamines with triflic acid has been shown to yield 4-phenyl-3,4-dihydro-1H-naphth[1,8-bc]azepin-2-ones. umich.edu This highlights the potential of the 1,8-disubstituted naphthalene (B1677914) system to undergo complex cyclizations.

Table 2: Potential Cyclization Reactions to Form N-Heterocycles

| Reactant(s) | Product | Reaction Type |

|---|---|---|

| This compound, Ammonia/Primary Amine | 1H-Perimidine derivative | Condensation and Cyclization |

This table illustrates potential heterocyclic products based on the reactivity of the 1,8-disubstituted naphthalene core.

The amino group of this compound can undergo various nucleophilic substitution reactions. Acylation of the amino group with acyl chlorides or anhydrides is a common transformation to produce the corresponding amides. This reaction can serve to protect the amino group or to introduce new functional moieties.

The reactivity of substituents at the 1 and 8 positions of the naphthalene ring is known to be exceptional due to steric interactions. nih.gov This can lead to unusual reaction pathways. For instance, in related 1,8-disubstituted naphthalene systems, nucleophilic substitution at one position can be influenced by the neighboring group.

A study on silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives using a picolinamide (B142947) directing group demonstrates that the naphthalene core can be further functionalized. mdpi.com While this particular study focuses on C-4 amination, it underscores the potential for directing group-assisted functionalization of the naphthalene ring in this compound.

Reactions at the Aldehyde Functionality

The carboxaldehyde group at the C-8 position is an aromatic aldehyde, and its reactivity is typical of such functional groups, participating in a variety of condensation and derivatization reactions.

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.govresearchgate.netbhu.ac.in Active methylene compounds are those with a CH2 group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate.

This compound can readily undergo Knoevenagel condensation with various active methylene compounds. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate. This reaction leads to the formation of α,β-unsaturated products, which are valuable intermediates in organic synthesis. For example, the condensation with malononitrile would yield (8-amino-1-naphthyl)methylenemalononitrile. These products can subsequently be used in the synthesis of more complex molecules, including other heterocyclic systems.

Table 3: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Malononitrile | Piperidine | 2-((8-aminonaphthalen-1-yl)methylene)malononitrile |

| Diethyl malonate | Ammonium Acetate | Diethyl 2-((8-aminonaphthalen-1-yl)methylene)malonate |

This table presents the expected products of Knoevenagel condensation reactions.

The carboxaldehyde group in this compound can be derivatized to alter its reactivity or to introduce specific functionalities. For instance, it can be converted into an oxime by reaction with hydroxylamine, or into a hydrazone by reaction with hydrazine (B178648) or its derivatives. These derivatives can be stable compounds or can serve as intermediates for further transformations.

Chemical derivatization is also a key strategy in analytical chemistry for enhancing the detection of aldehydes. nih.govnih.gov Reagents can be used to attach a tag to the aldehyde that improves its ionization efficiency in mass spectrometry or its fluorescence properties. While not a synthetic transformation in the traditional sense, this highlights the accessibility of the aldehyde group for reaction.

Protection of the aldehyde group may be necessary in multi-step syntheses to prevent its reaction while transformations are carried out at the amino group. Common protecting groups for aldehydes include acetals and thioacetals, which can be formed by reacting the aldehyde with a diol or a dithiol, respectively, under acidic conditions. These protecting groups are generally stable to a wide range of reaction conditions and can be readily removed when desired.

Transformations Facilitating Annulation and Fused Ring Systems

The proximate placement of the nucleophilic amino group and the electrophilic aldehyde group in this compound provides a facile template for intramolecular cyclization and condensation reactions, leading to the synthesis of a variety of peri-fused heterocyclic systems. These reactions are often triggered by the introduction of a third reactant that bridges the two functional groups, resulting in the formation of a new ring fused to the naphthalene backbone at the 1 and 8 positions.

A notable example of this reactivity is the condensation with compounds containing active methylene groups. While specific studies on this compound are not extensively detailed in readily available literature, the analogous reactions of other peri-disubstituted naphthalenes, such as 1,8-diaminonaphthalene, provide a strong basis for predicting its behavior. For instance, the reaction of 1,8-diaminonaphthalene with various aromatic aldehydes is a well-established method for the synthesis of perimidine derivatives. tandfonline.com This reaction proceeds via cyclocondensation, where the two amino groups of the naphthalene derivative react with the aldehyde.

Similarly, it is anticipated that this compound would react with CH-acidic compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a suitable catalyst, to yield benzo[de]quinoline derivatives. The reaction would likely proceed through an initial Knoevenagel condensation of the active methylene compound with the aldehyde, followed by an intramolecular cyclization involving the amino group.

The versatility of this scaffold is further highlighted by its potential to form other fused systems. For example, reaction with hydrazines could lead to the formation of 1H-1,2,4-triazino[6,5,4-de]quinolines. The initial step would be the formation of a hydrazone with the aldehyde, followed by an intramolecular cyclization with the amino group.

The following table summarizes potential annulation reactions of this compound based on the reactivity of analogous peri-substituted naphthalenes:

| Reactant | Potential Fused Ring System |

| Active Methylene Compounds (e.g., Malononitrile, Ethyl Cyanoacetate) | Benzo[de]quinolines |

| Hydrazines | 1H-1,2,4-Triazino[6,5,4-de]quinolines |

| Amidines | Pyrimido[4,5,6-de]quinolines |

Investigations into Reaction Mechanisms

The elucidation of reaction pathways and the identification of intermediate species are crucial for understanding and optimizing the synthesis of fused heterocyclic systems from this compound.

Elucidation of Reaction Pathways and Intermediate Species

The primary mechanistic pathway governing the annulation reactions of this compound with active methylene compounds is the Knoevenagel condensation, followed by intramolecular cyclization. The general steps are as follows:

Initial Condensation: The reaction initiates with the base-catalyzed condensation of the active methylene compound with the aldehyde group of this compound. This step forms a vinylidene or cyanoacrylate intermediate.

Intramolecular Michael Addition: The proximate amino group then acts as an intramolecular nucleophile, attacking the activated double bond of the intermediate in a Michael-type addition.

Cyclization and Aromatization: This is followed by a cyclization step and subsequent elimination of a small molecule (like water or ammonia, depending on the reactants and conditions) to afford the final, stable, fused aromatic system.

In the case of reactions with hydrazines, the initial step is the formation of a hydrazone. The subsequent cyclization would involve the nucleophilic attack of the second nitrogen of the hydrazine onto the imine carbon formed from the amino group, or a related intramolecular condensation, to form the triazinoquinoline ring system.

Role of Catalysis and Reaction Conditions on Mechanistic Outcomes

Catalysis plays a pivotal role in directing the course of these annulation reactions and influencing the reaction rates and yields.

Acid Catalysis: In reactions analogous to the synthesis of perimidines from 1,8-diaminonaphthalene and aldehydes, acid catalysts like nano-silica sulfuric acid have proven effective. tandfonline.com An acid catalyst would protonate the carbonyl oxygen of the aldehyde in this compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by the active methylene compound or other reactants.

Base Catalysis: For Knoevenagel-type condensations, a base is typically required to deprotonate the active methylene compound, generating a carbanion that can then attack the aldehyde. The choice of base can influence the reaction rate and selectivity.

The reaction conditions, including temperature and solvent, also have a significant impact on the mechanistic outcome. Thermal conditions can promote cyclization and elimination steps. The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability of charged species, thereby influencing the reaction pathway. For instance, the use of protic or aprotic solvents can alter the nature of the transition states and intermediates.

The following table outlines the expected role of catalysts in key reaction types involving this compound:

| Reaction Type | Catalyst Type | Role of Catalyst |

| Condensation with Active Methylene Compounds | Base (e.g., piperidine, triethylamine) | Deprotonation of the active methylene compound to form a nucleophilic carbanion. |

| Cyclocondensation with Aldehydes (analogy) | Acid (e.g., nano-silica sulfuric acid) | Protonation of the carbonyl group to enhance its electrophilicity. tandfonline.com |

| Intramolecular Cyclization | Acid or Base | Can facilitate the ring-closing step and subsequent elimination reactions. |

Coordination Chemistry of Ligands Derived from 1 Aminonaphthalene 8 Carboxaldehyde

Synthesis and Characterization of Schiff Base Ligands from 1-Aminonaphthalene-8-carboxaldehyde Analogs

The synthesis of Schiff base ligands is a cornerstone of modern coordination chemistry. nih.gov These organic compounds, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. iiste.orgnih.gov A general method involves refluxing equimolar amounts of the amine and aldehyde in an alcoholic solvent, often with a catalytic amount of acid to facilitate the reaction. iiste.org For instance, Schiff bases have been synthesized by reacting 1,8-diaminonaphthalene (B57835) with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665). researchgate.netresearchgate.net

The characterization of these newly synthesized ligands is crucial to confirm their structure and purity. Standard analytical techniques employed include elemental analysis (CHN), which provides the empirical formula of the compound. researchgate.net Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are also vital. researchgate.netresearchgate.net In IR spectroscopy, the presence of a characteristic band for the azomethine group is a key indicator of Schiff base formation. researchgate.net For example, a Schiff base derived from 1,8-diaminonaphthalene and 2-hydroxy-1-naphthaldehyde showed a characteristic azomethine bond absorption around 1624 cm⁻¹. researchgate.net ¹H NMR spectroscopy is used to identify the protons in different chemical environments within the molecule, with a characteristic signal for the azomethine proton (-CH=N-). researchgate.net

| Analytical Technique | Purpose | Typical Observation for Schiff Base Ligands |

| Elemental Analysis (CHN) | Determines the elemental composition and empirical formula. | Confirms the expected ratio of carbon, hydrogen, and nitrogen. researchgate.net |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | A characteristic absorption band for the C=N (azomethine) group. researchgate.net |

| ¹H NMR Spectroscopy | Determines the structure by showing the chemical environment of protons. | A specific chemical shift for the azomethine proton (-CH=N-). researchgate.net |

| UV-Visible Spectroscopy | Investigates electronic transitions within the molecule. | Absorption bands corresponding to π→π* and n→π* transitions. researchgate.net |

Complexation Behavior with Transition Metal Ions

Schiff base ligands are known for their ability to form stable complexes with a wide array of transition metal ions. orientjchem.org This complexation behavior is central to their utility in various chemical applications.

The stoichiometry of the resulting metal complexes, which describes the ratio of metal ions to ligands, is a fundamental aspect of their characterization. Commonly, 1:1 or 1:2 metal-to-ligand ratios are observed. researchgate.net For example, complexes of a Schiff base derived from 1,8-diaminonaphthalene have been reported with both [M(L)Cl₂] (1:1) and [M(L)₂] (1:2) stoichiometries, where M represents a transition metal ion like Co(II), Ni(II), or Cu(II). researchgate.net

The coordination mode refers to the way the ligand binds to the central metal ion. Schiff bases can act as bidentate or polydentate ligands, meaning they can donate two or more electron pairs to the metal. researchgate.net The specific donor atoms involved in coordination are crucial. For many Schiff bases derived from amino-naphthalene precursors, the nitrogen atom of the azomethine group and an oxygen atom from a hydroxyl group (if present in the aldehyde precursor) are common coordination sites. primescholars.com This dual donation creates a stable chelate ring structure. hilarispublisher.com

The coordination of ligands around a central metal ion results in a specific geometric arrangement. The geometry of the metal complex is influenced by the coordination number of the metal ion and the nature of the ligand. Common geometries for transition metal complexes with Schiff base ligands include tetrahedral, square planar, and octahedral. primescholars.com

For instance, studies on metal complexes with Schiff bases derived from amino acids have proposed tetrahedral geometries for Zn(II), Cd(II), and Cu(II) complexes, while octahedral geometries have been suggested for Ni(II) and Co(III) complexes. primescholars.com The determination of these structures often relies on a combination of spectroscopic data and magnetic susceptibility measurements.

| Metal Ion | Typical Coordination Geometry |

| Zn(II), Cd(II), Cu(II) | Tetrahedral primescholars.com |

| Ni(II), Co(III) | Octahedral primescholars.com |

Influence of Ligand Design on Metal Coordination Properties

The design of the Schiff base ligand plays a critical role in determining the properties of the resulting metal complex. By systematically modifying the structure of the aldehyde or amine precursor, researchers can tune the electronic and steric properties of the ligand, which in turn influences its coordination behavior. science.gov

For example, the introduction of different substituent groups on the aromatic rings of the Schiff base can alter the electron density at the donor atoms, thereby affecting the stability and reactivity of the metal complex. The position of these substituents can also have a profound impact. Studies on Schiff bases derived from L-tryptophan and isomeric pyridinecarboxaldehydes have shown that the location of the carboxaldehyde group (2-, 3-, or 4-position) on the pyridine (B92270) ring significantly changes the biological activity of the corresponding copper complexes. science.gov This highlights the principle that even subtle changes in ligand architecture can lead to significant differences in the properties of the coordinated metal ion.

Furthermore, the denticity of the ligand (the number of donor atoms) is a key design element. Bidentate ligands will form different structures and have different stability constants compared to tetradentate ligands, which can encapsulate a metal ion more completely. researchgate.net The flexibility of the ligand backbone also plays a role; rigid ligands may enforce a specific coordination geometry, while flexible ligands can adapt to the preferred geometry of the metal ion.

Advanced Applications of 1 Aminonaphthalene 8 Carboxaldehyde Derivatives in Chemical Sciences

Development of Molecular Probes and Chemosensors

The inherent photophysical properties of the naphthalene (B1677914) scaffold, combined with the reactive aldehyde and chelating amino functionalities, make derivatives of 1-aminonaphthalene-8-carboxaldehyde exceptional candidates for the design of molecular probes and chemosensors. These sensors are typically developed through the condensation of the aldehyde group with various amines to form Schiff bases, which can then be tailored to detect specific analytes.

Fluorescence-Based Sensing Platforms for Specific Analytes

Schiff base derivatives of this compound form the foundation for a variety of fluorescence-based sensing platforms. These platforms often exhibit a "turn-on" or "turn-off" fluorescent response upon binding with a target analyte. The mechanism of sensing is frequently based on processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the Schiff base ligand restricts intramolecular rotation and enhances fluorescence intensity. researchgate.net

For instance, Schiff bases derived from similar naphthalene precursors have demonstrated high selectivity and sensitivity for various metal ions. A naphthalene-derived Schiff base, 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS), was designed for the selective detection of Zn²⁺ ions, exhibiting a 10-fold fluorescence enhancement upon binding. researchgate.net Another study reported a naphthaldehyde-based Schiff base sensor for the dual detection of Cu²⁺ and Ni²⁺ ions through fluorescence quenching. nih.gov Furthermore, reusable colorimetric and fluorescent chemosensors based on 1,8-naphthalimide (B145957) derivatives have been developed for the detection of fluoride (B91410) ions. nih.gov

These examples highlight the potential of designing highly specific sensors by modifying the Schiff base structure. The choice of the amine component in the Schiff base synthesis allows for fine-tuning of the binding pocket and, consequently, the selectivity towards a particular analyte.

Table 1: Examples of Naphthalene-Based Schiff Base Fluorescent Sensors

| Sensor Name/Derivative | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |

| 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 1.91 x 10⁻⁶ M | researchgate.net |

| 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol (NNM) | Cu²⁺, Ni²⁺ | Fluorescence Quenching | Nanomolar range | nih.gov |

| 1,8-Naphthalimide-hydrazone derivatives (NAOZ, NATZ) | F⁻ | Deprotonation of hydrazone | Not specified | nih.gov |

| 2-hydroxy-1-naphthaldehyde (B42665) and l-serine (B559523) based probe | Ga³⁺ | Complex formation | 0.11 μM | |

| (E)‐N‐(3‐methoxy‐4‐methylphenyl)‐1‐(quinolin‐2‐yl)methanimine (L) | Zn²⁺ | 'Turn-on' fluorescence | 1.04 x 10⁻⁷ M |

Targeted Detection of Biologically Relevant Species (excluding clinical human trial data)

The application of these fluorescent probes extends to the detection of biologically important species. The ability to selectively detect metal ions like Zn²⁺ is crucial, as zinc plays a vital role in numerous biological processes. A fluorescent probe synthesized from 2-hydroxy-1-naphthalene formaldehyde (B43269) and furan-2-carbohydrazide (B108491) has been successfully used for the quantitative detection of Zn²⁺ in real water samples and has shown potential for tracing Zn²⁺ in living cells with low cytotoxicity. nih.gov

Moreover, Schiff base metal complexes derived from precursors like 1,8-diaminonaphthalene (B57835) have been investigated for their antimicrobial properties. For example, a Schiff base ligand derived from the condensation of 2-hydroxy-1-naphthaldehyde with 1,8-diaminonaphthalene and its metal complexes with Mn(II), Hg(II), Pb(II), Cd(II), Fe(III), and Cr(III) have been synthesized and tested for antibacterial and antifungal activity. nih.gov Such studies underscore the potential of these compounds in the development of new therapeutic or diagnostic agents. The interaction of these complexes with biological macromolecules is an area of active research.

Integration in Functional Materials

The unique structural and electronic properties of this compound derivatives make them attractive for incorporation into advanced functional materials. Their planar aromatic structure and potential for forming stable metal complexes are key features in this regard.

Hybrid Material Fabrication and Composite Systems

While direct examples of this compound derivatives in hybrid materials are not extensively documented, the principles of using similar Schiff base complexes in material science are well-established. Schiff base metal complexes can be incorporated into polymer matrices or onto solid supports to create hybrid materials with tailored properties. These materials can exhibit enhanced thermal stability, catalytic activity, or specific optical responses.

For instance, the synthesis of metal-organic frameworks (MOFs) or coordination polymers using Schiff base ligands derived from naphthaldehyde precursors is a promising area. These materials can possess porous structures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. The functional groups on the this compound core could be further modified to tune the properties of the resulting hybrid material.

Exploration in Optical and Electronic Device Components

The photoluminescent properties of Schiff bases derived from naphthaldehyde precursors suggest their potential use in optical and electronic devices. researchgate.net The ability to tune the emission color by modifying the chemical structure is a significant advantage. Naphthalene-based Schiff base dyes have been shown to exhibit aggregation-induced emission and mechanochromic luminescence, properties that are highly desirable for applications in sensors, security inks, and smart materials. researchgate.net

Furthermore, thin films of Schiff base compounds can be deposited on substrates to create materials with specific optical properties. For example, thin layers of macrocyclic Schiff bases have been studied for their fluorescence and ellipsometric properties, indicating their potential use in light-emitting diodes (LEDs). rsc.org The intramolecular charge transfer characteristics of these molecules are central to their optical and electronic behavior.

Potential for Catalytic Applications of Derived Complexes

Metal complexes of Schiff bases are widely recognized for their catalytic activity in a diverse range of organic transformations. semanticscholar.org The chelation of a metal ion by a Schiff base ligand can significantly alter the metal's redox potential and Lewis acidity, leading to enhanced catalytic performance.

Complexes of transition metals with Schiff bases derived from naphthaldehyde analogs have been shown to catalyze various reactions, including oxidations, reductions, and polymerization reactions. semanticscholar.orgnih.gov The catalytic activity is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. The steric and electronic environment around the metal center, dictated by the substituents on the naphthalene ring and the amine precursor of the Schiff base, plays a crucial role in determining the catalyst's selectivity and efficiency. While specific catalytic applications of this compound-derived complexes are still an emerging area of research, the extensive studies on related Schiff base catalysts provide a strong foundation for future investigations.

Theoretical and Computational Studies on 1 Aminonaphthalene 8 Carboxaldehyde and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Aminonaphthalene-8-carboxaldehyde, these calculations would reveal the effects of the electron-donating amino group and the electron-withdrawing carboxaldehyde group on the electronic structure of the naphthalene (B1677914) ring system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on 1,8-disubstituted naphthalenes have been performed to understand their unique properties arising from the close proximity of the substituents. mdpi.commdpi.com For this compound, DFT calculations, likely using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to determine its optimized geometry, bond lengths, bond angles, and dihedral angles. nist.gov These calculations would be crucial in elucidating the extent of steric strain and the nature of the intramolecular interactions between the amino and carboxaldehyde groups.

A key aspect of a DFT investigation would be the analysis of the intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. The strength and nature of this hydrogen bond significantly influence the compound's conformation and reactivity. nih.gov Computational studies on similar systems, such as 8-hydroxy-1-naphthaldehyde, have utilized DFT to predict the presence and strength of such intramolecular hydrogen bonds. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the analysis of its FMOs would provide insights into its reactivity towards electrophiles and nucleophiles. The HOMO is expected to be localized primarily on the electron-rich aminonaphthalene ring, while the LUMO would likely be centered on the electron-deficient carboxaldehyde group. This distribution would dictate the sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO gap would also be a critical parameter for understanding its electronic absorption characteristics. inoe.ro

Computational Elucidation of Spectroscopic Properties

Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can help in assigning and understanding its vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra. researchgate.net By simulating the UV-Vis spectrum of this compound, researchers could predict the wavelengths of maximum absorption (λmax) and assign the electronic transitions responsible for these absorptions, which are typically π-π* transitions within the naphthalene system, potentially with charge-transfer character between the amino and carboxaldehyde groups. beilstein-journals.org Similarly, computational methods can predict the vibrational frequencies, which can be correlated with experimental IR and Raman spectra to identify characteristic vibrational modes, such as the N-H and C=O stretching frequencies, which would be sensitive to the intramolecular hydrogen bonding. nih.gov

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, theoretical studies could investigate various reactions, such as its synthesis or its participation in condensation reactions to form Schiff bases or other heterocyclic compounds.

Mechanistic studies on related naphthaldehydes have utilized computational methods to understand regioselectivity in C-H functionalization reactions. nih.govrsc.org For this compound, DFT calculations could be used to model the reaction pathways, calculate activation energies, and determine the structures of intermediates and transition states. This would provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics, which is often difficult to obtain through experimental means alone.

Conformational Analysis and Intramolecular Interactions

The close proximity of the substituents at the 1 and 8 positions of the naphthalene ring leads to significant steric interactions, which govern the molecule's conformation. A detailed conformational analysis of this compound would be essential to understand its three-dimensional structure and the interplay of steric and electronic effects.

Computational methods, such as potential energy surface scans, can be used to explore the rotational barriers around the C1-C(aldehyde) and C8-N bonds. These calculations would identify the most stable conformer(s) and the energy differences between various rotational isomers. rsc.org A primary focus of such a study would be the characterization of the intramolecular hydrogen bond between the amino group and the carbonyl oxygen. The strength of this interaction would be a key factor in stabilizing a planar conformation of the molecule. Studies on other ortho-substituted benzamides and related systems have demonstrated the utility of DFT in quantifying the strength of such intramolecular hydrogen bonds. mdpi.com

Concluding Remarks and Future Research Outlook for 1 Aminonaphthalene 8 Carboxaldehyde Chemistry

Summary of Key Advancements and Current Research Frontiers

A thorough review of scientific literature reveals no key advancements or established research frontiers specifically concerning 1-Aminonaphthalene-8-carboxaldehyde. The compound remains essentially unexplored within the scientific community. The current frontier is, therefore, the compound's initial synthesis and characterization.

Unexplored Synthetic Avenues and Methodological Challenges

There are no established synthetic methods for this compound in the literature. Hypothetically, its synthesis could present challenges due to the proximate and reactive amino and aldehyde groups, which could lead to self-condensation or cyclization reactions under various conditions. Potential, yet unexplored, synthetic strategies could include:

Oxidation of the corresponding alcohol: If 1-aminonaphthalene-8-methanol (B11913890) could be synthesized, its controlled oxidation to the aldehyde would be a plausible route.

Reduction of a carboxylic acid derivative: The reduction of an activated derivative of 1-amino-8-naphthoic acid (e.g., an ester or acid chloride) could potentially yield the aldehyde, though over-reduction to the alcohol would be a significant challenge.

Formylation of 1-aminonaphthalene: Direct formylation at the C8 position would likely be difficult to achieve with regioselectivity.

These potential routes remain speculative in the absence of experimental data.

Emerging Reactivity Patterns and Mechanistic Complexities

No reactivity patterns for this compound have been reported. The primary point of chemical interest would be the peri-interaction between the nucleophilic amine and the electrophilic aldehyde. This could lead to unique, but as of now, entirely hypothetical, reactivity, such as:

Intramolecular cyclization to form heterocyclic systems.

The formation of a stable intramolecular hydrogen bond, influencing the conformation and reactivity of both functional groups.

Unique coordination behavior with metal ions, acting as a bidentate ligand.

Mechanistic studies are non-existent, as no reactions involving this compound have been published.

Prospective Applications in Interdisciplinary Scientific Domains

Given the lack of any studies on its properties, prospective applications are purely conjectural. Based on the structures of related, well-documented naphthalene (B1677914) derivatives, one could speculate on potential uses, but these are not based on any factual findings for this compound itself. Potential areas of future investigation, should the compound be synthesized and characterized, might include:

Fluorescent Probes: Naphthalene derivatives are often fluorescent, and the specific substitution pattern could lead to unique photophysical properties for use in chemical sensing or biological imaging.

Precursors to Heterocycles: Its structure makes it a potential precursor for the synthesis of novel peri-fused heterocyclic compounds, which could be of interest in materials science or medicinal chemistry.

Coordination Chemistry: It could serve as a novel ligand for the synthesis of metal complexes with specific catalytic or material properties.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 1-Aminonaphthalene-8-carboxaldehyde to ensure experimental reproducibility?

- Methodological Answer : Store the compound in tightly sealed containers under dry, well-ventilated conditions to prevent moisture absorption or degradation. Avoid exposure to ignition sources and electrostatic discharge. For spills, use vacuum collection or sweeping followed by disposal via licensed waste management services . Personal protective equipment (PPE), including gloves and eye protection, is mandatory during handling to minimize skin/eye contact.

Q. How can researchers validate the purity of this compound in synthetic workflows?

- Methodological Answer : Employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity. Cross-reference spectral data (e.g., NMR, IR) with databases like NIST Chemistry WebBook to confirm structural integrity . For quantitative analysis, use calibration curves with certified reference standards.

Q. What are the primary synthetic routes for this compound, and how can side products be minimized?

- Methodological Answer : Common methods include Friedel-Crafts acylation of naphthalene derivatives followed by amination. Optimize reaction conditions (e.g., temperature, catalyst loading) to reduce byproducts like halogenated intermediates. Purification via recrystallization or column chromatography is critical. Monitor reaction progress using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in photoactive applications?

- Methodological Answer : The conjugated π-system and electron-donating amino group enhance charge-transfer properties, making it suitable for optoelectronic studies. Use density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO-LUMO gaps) and correlate with experimental UV-Vis absorption spectra. Compare results with analogous naphthalene aldehydes to identify structure-activity relationships .

Q. What mechanisms underlie the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled pH buffers (e.g., 2–12) and temperatures (25–60°C). Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., imine formation or aldehyde oxidation). Stability is pH-dependent, with acidic conditions favoring protonation of the amino group, reducing reactivity .

Q. How can contradictory toxicity data for this compound be resolved in environmental toxicology studies?

- Methodological Answer : Address discrepancies by standardizing test models (e.g., Daphnia magna vs. zebrafish embryos) and exposure protocols. Perform comparative ADME (Absorption, Distribution, Metabolism, Excretion) studies using radiolabeled compounds to track bioaccumulation. Cross-validate findings with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What advanced analytical techniques are required to study the compound’s interaction with biological macromolecules?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins/DNA. For structural insights, employ X-ray crystallography or cryo-EM if complexes are formed. Synchrotron-based XAS (X-ray Absorption Spectroscopy) can elucidate metal-coordination behavior in enzymatic systems .

Q. Why are ecological impact assessments for this compound lacking, and what studies are needed to address this gap?

- Methodological Answer : Existing data gaps in biodegradation and soil mobility (see Section 12 of SDS) necessitate microcosm experiments to simulate environmental fate. Use OECD 301/307 guidelines to assess aerobic/anaerobic degradation. Combine with QSAR (Quantitative Structure-Activity Relationship) modeling to predict ecotoxicity thresholds for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.